molecular formula C21H30N2O5S2 B13373029 N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide

N~2~,N~4~'-diisobutyl-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide

Cat. No.: B13373029
M. Wt: 454.6 g/mol
InChI Key: FMJGNNQKQZPZIR-UHFFFAOYSA-N
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Description

N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl core structure with methoxy and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The methoxy group can be introduced through electrophilic substitution reactions, while the sulfonamide groups are typically added via sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated biphenyl derivative, while reduction of the sulfonamide groups produces the corresponding amines .

Scientific Research Applications

N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The sulfonamide groups are known to interact with proteins, potentially disrupting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~‘-diisobutyl-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is unique due to the presence of both isobutyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or as a precursor in the synthesis of advanced materials .

Properties

Molecular Formula

C21H30N2O5S2

Molecular Weight

454.6 g/mol

IUPAC Name

5-methoxy-N-(2-methylpropyl)-2-[4-(2-methylpropylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H30N2O5S2/c1-15(2)13-22-29(24,25)19-9-6-17(7-10-19)20-11-8-18(28-5)12-21(20)30(26,27)23-14-16(3)4/h6-12,15-16,22-23H,13-14H2,1-5H3

InChI Key

FMJGNNQKQZPZIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)NCC(C)C

Origin of Product

United States

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